molecular formula C23H32N2O4 B216155 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

Katalognummer B216155
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: ZOJJVSZFIYSTHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine family. It is a dopamine reuptake inhibitor, which means that it blocks the reabsorption of dopamine in the brain, leading to an increase in its concentration. This property makes GBR 12909 a potential drug candidate for various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.

Wirkmechanismus

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 works by blocking the dopamine transporter, which is responsible for reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to increase the release of dopamine in the striatum, the brain region responsible for motor control and reward. 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has also been shown to increase the release of norepinephrine and serotonin in the brain, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 is its high selectivity for the dopamine transporter, which reduces the risk of off-target effects. However, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has a relatively short half-life, which may limit its usefulness in long-term studies. Additionally, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has a low solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909. One area of interest is its potential therapeutic applications in other neurological disorders, such as schizophrenia and depression. Another area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909. Finally, there is a need for further studies on the long-term effects of 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909, particularly in terms of its potential for abuse and addiction.

Synthesemethoden

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethoxyphenol with butyl bromide in the presence of a base to form 4-(2,6-dimethoxyphenoxy)butyl bromide. This intermediate is then reacted with 2-methoxyphenylpiperazine in the presence of a palladium catalyst to form 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909.

Wissenschaftliche Forschungsanwendungen

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of Parkinson's disease, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to improve motor function and reduce the loss of dopaminergic neurons. In ADHD, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to improve attention and reduce hyperactivity in animal models. In addiction, 1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine 12909 has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction.

Eigenschaften

Produktname

1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

Molekularformel

C23H32N2O4

Molekulargewicht

400.5 g/mol

IUPAC-Name

1-[4-(2,6-dimethoxyphenoxy)butyl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H32N2O4/c1-26-20-10-5-4-9-19(20)25-16-14-24(15-17-25)13-6-7-18-29-23-21(27-2)11-8-12-22(23)28-3/h4-5,8-12H,6-7,13-18H2,1-3H3

InChI-Schlüssel

ZOJJVSZFIYSTHC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)OCCCCN2CCN(CC2)C3=CC=CC=C3OC

Kanonische SMILES

COC1=C(C(=CC=C1)OC)OCCCCN2CCN(CC2)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.